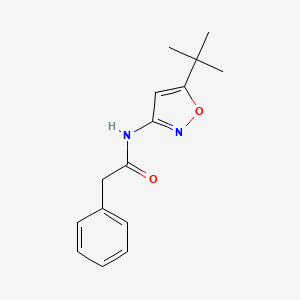

N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-15(2,3)12-10-13(17-19-12)16-14(18)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGRJOPBQRMGPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylacetamide and Analogues

The construction of the target molecule can be approached in two primary ways: forming the amide bond between pre-synthesized 3-amino-5-(tert-butyl)isoxazole and a 2-phenylacetic acid derivative, or building the isoxazole (B147169) ring onto a precursor already containing the phenylacetamide fragment.

The most direct and conventional method for synthesizing this compound involves the formation of an amide bond between 3-amino-5-(tert-butyl)isoxazole and 2-phenylacetic acid. This transformation can be achieved through several standard peptide coupling protocols.

A common approach is the activation of the carboxylic acid group of 2-phenylacetic acid. This can be done by converting it to a more reactive species such as an acyl chloride or by using stoichiometric coupling reagents. For instance, reacting 2-phenylacetyl chloride with 3-amino-5-(tert-butyl)isoxazole in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) would yield the desired amide.

Alternatively, a wide array of coupling reagents developed for peptide synthesis can be employed. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the amide bond formation under mild conditions, minimizing side reactions. ucl.ac.uk

Recent advancements have also focused on direct catalytic amidation, which avoids the use of stoichiometric activating agents and reduces waste. For example, nickel(II) chloride has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with amines, a method that is both eco-friendly and efficient. nih.gov The reaction typically proceeds by heating the carboxylic acid and amine in a solvent like toluene (B28343) with a catalytic amount of NiCl₂, with water being the only byproduct. nih.gov

The key precursor, 3-amino-5-(tert-butyl)isoxazole, is synthesized separately, typically via the condensation of pivaloyl acetonitrile (B52724) with hydroxylamine (B1172632), a reaction where pH control is crucial for regioselectivity. prepchem.comorganic-chemistry.org

Table 1: Examples of Conventional Amidation Conditions for Phenylacetamide Synthesis

| Acid Derivative | Amine | Coupling Reagent/Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| 2-Phenylacetyl chloride | Anilines/Amines | Triethylamine (Base) | Ethanol | - | nih.gov |

| Phenylacetic acids | Benzylamines | NiCl₂ (10 mol%) | Toluene | Heating | nih.gov |

| 2-Phenylacetic acid | Aromatic amines | - | - | Heating (130-160°C) | googleapis.com |

Condensation Reactions: This is the most common route to 3-aminoisoxazoles. The synthesis of the key intermediate, 3-amino-5-(tert-butyl)isoxazole, is achieved by the reaction of a β-ketonitrile, specifically pivaloyl acetonitrile (4,4-dimethyl-3-oxopentanenitrile), with hydroxylamine. prepchem.comorganic-chemistry.org The regioselectivity of this reaction is highly dependent on the pH. To favor the formation of the 3-amino isomer over the 5-amino isomer, the reaction is typically maintained at a pH between 7 and 8 and at a moderate temperature (≤45 °C). organic-chemistry.orgepo.org Under these conditions, the hydroxylamine preferentially attacks the nitrile group. organic-chemistry.org

1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkene or alkyne (the dipolarophile) to form an isoxazoline (B3343090) or isoxazole, respectively. nih.govijpca.org For the synthesis of the target structure, a nitrile oxide could be generated in situ from an appropriate precursor and reacted with an alkyne bearing the tert-butyl group, such as 3,3-dimethyl-1-butyne. Copper(I)-catalyzed procedures are often employed for the reaction between in situ-generated nitrile oxides and terminal acetylenes, providing a rapid and regioselective route to 3,5-disubstituted isoxazoles. nih.gov

For the synthesis of complex analogues, particularly those containing chiral centers, advanced and stereoselective methods are required. While the parent compound this compound is achiral, stereoselective methods are crucial for developing derivatives with specific three-dimensional arrangements.

A key advanced strategy is the intramolecular nitrile oxide cycloaddition (INOC). acs.orgnih.gov This method allows for the highly stereoselective synthesis of fused isoxazoline and isoxazole ring systems. acs.orgnih.govfigshare.com In a typical INOC reaction, a molecule containing both a nitrile oxide precursor (like a nitromethyl group or an oxime) and a dipolarophile (an alkene or alkyne) is designed. Upon generation of the nitrile oxide, it undergoes a rapid intramolecular cycloaddition, with the stereochemistry being controlled by the rigid transition state of the newly forming ring system. acs.orgnih.gov This approach has been successfully used to create complex isoxazole-fused iminosugars with a high degree of stereoselectivity. acs.orgnih.gov

The reaction of β-azolyl enamines with nitrile oxides has also been shown to proceed in a regio- and stereospecific manner, yielding trans-isoxazolines as exclusive products from E-enamines. beilstein-journals.org This demonstrates that stereoselectivity can be achieved in intermolecular cycloadditions as well, driven by the higher stability of the resulting isomers. beilstein-journals.org

In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of isoxazoles and amides. These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. ucl.ac.uksciepub.com

For the amidation step, direct catalytic methods are inherently greener than processes requiring stoichiometric activators, as they have higher atom economy. ucl.ac.uknih.gov Boric acid has emerged as an effective and environmentally benign catalyst for the direct amidation of carboxylic acids. sciepub.com Solvent-free approaches, where a mixture of the carboxylic acid, amine, and a catalyst like boric acid are heated directly, represent a particularly green alternative, eliminating the need for solvent use and recovery. researchgate.net Furthermore, electrosynthesis is being explored as a sustainable route for both the preparation and subsequent transformation of amides. rsc.org

For the synthesis of the isoxazole ring, microwave-irradiated heating is a notable green technique. nih.gov Compared to conventional heating, microwave irradiation often leads to dramatically reduced reaction times, higher yields, and improved product selectivity, all while reducing energy consumption. nih.gov This method has been successfully applied to the synthesis of various isoxazole derivatives from chalcones. nih.gov

Table 2: Green Synthesis Methodologies

| Synthetic Step | Green Method | Key Features | Reference |

|---|---|---|---|

| Amide Formation | Boric Acid Catalysis | Solvent-free, high atom economy, avoids hazardous reagents. | sciepub.comresearchgate.net |

| Amide Formation | Electrosynthesis | Uses electricity as a "reagent", can reduce chemical waste. | rsc.org |

| Isoxazole Formation | Microwave Irradiation | Faster reaction rates, higher yields, energy efficient. | nih.gov |

Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound is dictated by its constituent functional groups: the isoxazole ring, the amide linkage, and the phenyl group. Derivatization studies focus on modifying these moieties to explore structure-activity relationships (SAR) for various biological targets.

The phenylacetamide moiety offers numerous sites for modification. The phenyl ring is a common target for derivatization, allowing for fine-tuning of the molecule's electronic and lipophilic properties.

Substituents can be introduced onto the phenyl ring to alter its properties. For example, the synthesis of analogues with fluoro, chloro, bromo, methyl, or methoxy (B1213986) groups on the phenyl ring has been reported for related phenylacetamide-containing compounds. mdpi.comnih.gov These modifications can influence the molecule's binding affinity to biological targets and its pharmacokinetic profile. Syntheses of these derivatives typically start from the corresponding substituted phenylacetic acid. nih.govpatsnap.com

The methylene (B1212753) bridge of the acetamide (B32628) group is another potential site for modification, although this is less common. Introducing substituents at this position could impact the molecule's conformation and interaction with receptor sites. Furthermore, the amide N-H bond can be substituted, though this would fundamentally alter the core structure of the named compound. The design of new N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates showcases how the nitrogen of the acetamide can be linked to more complex scaffolds to explore new biological activities. nih.gov

Functionalization of the Isoxazole Ring

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its reactivity is influenced by the substituents present on the ring. In the case of this compound, the ring is substituted at the 3- and 5-positions. The C-4 position is the most likely site for electrophilic substitution, although the reactivity is generally modest for isoxazoles.

Halogenation: Direct halogenation of the isoxazole ring at the 4-position is a potential functionalization strategy. This can typically be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical or acidic conditions. The resulting 4-halo-isoxazole derivative can then serve as a handle for further modifications through cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds.

Nitration: Nitration of the isoxazole ring, likely at the 4-position, could be attempted using standard nitrating agents like a mixture of nitric acid and sulfuric acid. However, the conditions would need to be carefully controlled to avoid degradation of the amide functionality or unwanted side reactions on the phenyl ring. The resulting nitro group can be reduced to an amino group, which can then be further functionalized.

Formylation: The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). While electron-rich arenes are good substrates for this reaction, the applicability to the N-(5-(tert-butyl)isoxazol-3-yl)acetamide system would depend on the electron density of the isoxazole C-4 position. The reaction would introduce a formyl group at the 4-position, providing a versatile intermediate for further synthetic transformations.

Synthesis of Structurally Related Analogues for Research Purposes

The synthesis of structurally related analogues of this compound is a common strategy in drug discovery to explore structure-activity relationships (SAR). Modifications can be made to the phenyl ring of the phenylacetamide moiety, the acetamide linker, or by replacing the phenylacetamide group with other functionalities.

Modification of the Phenyl Ring: A variety of analogues can be synthesized by starting with substituted phenylacetic acids. These can be converted to the corresponding acid chlorides and then reacted with 3-amino-5-tert-butylisoxazole (B1265968) to yield the desired N-(5-(tert-butyl)isoxazol-3-yl)-2-(substituted-phenyl)acetamides. This approach allows for the introduction of a wide range of substituents on the phenyl ring, including halogens, alkyl, alkoxy, and nitro groups.

Modification of the Acetamide Linker: Analogues with modified acetamide linkers can also be prepared. For instance, α-substituted phenylacetic acids can be used to introduce substituents on the methylene bridge of the acetamide group.

Synthesis of Urea (B33335) Analogues: A significant number of structurally related analogues are N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives. These are typically synthesized by reacting 3-amino-5-tert-butylisoxazole with a substituted phenyl isocyanate. These urea analogues have been explored for their potential as kinase inhibitors.

The following table summarizes some of the structurally related analogues that have been synthesized for research purposes, highlighting the modifications made to the core structure.

| Compound Name | Modification from Parent Compound | Synthetic Approach | Reference |

| N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea | Phenylacetamide replaced with a substituted phenylurea | Reaction of 3-amino-5-tert-butylisoxazole with a substituted phenyl isocyanate | |

| N-(5-(tert-butyl)isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]benzothiazol-2-yl]phenyl}urea | Phenylacetamide replaced with a complex substituted phenylurea | Multi-step synthesis involving the formation of the complex phenyl isocyanate followed by reaction with 3-amino-5-tert-butylisoxazole. | |

| N-(substituted-phenyl)-2-phenoxyacetamide derivatives | Phenyl ring of the acetamide is substituted, and the phenyl group of phenylacetamide is replaced by a phenoxy group. | Reaction of a substituted aniline (B41778) with 2-phenoxyacetyl chloride. | |

| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives | The N-(5-(tert-butyl)isoxazol-3-yl) moiety is replaced with a substituted aminophenylthiazole group. | Multi-step synthesis starting from 3-aminophenyl precursors. | |

| N-aryl-2-(5-aryltetrazol-2-yl)acetamides | The N-(5-(tert-butyl)isoxazol-3-yl) moiety is replaced with an N-aryl group, and the phenylacetamide is replaced with a 2-(5-aryltetrazol-2-yl)acetamide. | Nucleophilic substitution of 2-chloro-N-arylacetamides with 5-aryltetrazoles. |

Advanced Structural Elucidation and Analytical Characterization for Research

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of synthesized chemical compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provides a complete picture of the molecule's identity and spatial arrangement.

High-Resolution NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the chemical environment of each atom within the N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylacetamide molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure, a predictable spectrum can be outlined. The phenyl group protons are expected to appear in the aromatic region (δ 7.2-7.4 ppm). The methylene (B1212753) (-CH₂-) protons of the acetamide (B32628) group would likely present as a singlet around δ 3.7 ppm. The lone proton on the isoxazole (B147169) ring is anticipated to be a singlet in the δ 6.0-6.5 ppm range. The nine equivalent protons of the tert-butyl group will produce a sharp singlet at approximately δ 1.3 ppm. The amide proton (-NH-) signal is typically a broad singlet, and its chemical shift can vary.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are expected for the carbonyl carbon of the amide (δ ~170 ppm), the carbons of the isoxazole and phenyl rings, the methylene carbon, and the quaternary and methyl carbons of the tert-butyl group.

While specific, experimentally derived spectral data for this exact compound is not widely published in publicly accessible literature, the expected chemical shifts based on its structure are summarized below.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| tert-Butyl (-C(CH₃)₃) | ~1.3 (singlet, 9H) | ~28.5 (CH₃) |

| tert-Butyl Quaternary C | - | ~32.0 (C) |

| Phenylacetamide -CH₂- | ~3.7 (singlet, 2H) | ~44.0 |

| Isoxazole C4-H | ~6.4 (singlet, 1H) | ~96.0 |

| Phenyl C-H (ortho, meta, para) | ~7.2-7.4 (multiplet, 5H) | ~127.0 - 129.5 |

| Phenyl C1 (ipso) | - | ~134.5 |

| Amide C=O | - | ~169.0 |

| Isoxazole C5 | - | ~178.0 |

| Isoxazole C3 | - | ~158.0 |

| Amide N-H | Variable (broad singlet, 1H) | - |

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule.

For this compound (Molecular Formula: C₁₅H₁₈N₂O₂), HRMS analysis would be used to confirm this composition. The analysis is typically performed using electrospray ionization (ESI) in positive ion mode, which would detect the protonated molecule [M+H]⁺. Fragmentation analysis (MS/MS) can further confirm the structure by breaking the molecule into characteristic pieces, such as the loss of the phenylacetyl group or cleavage of the isoxazole ring.

Interactive Data Table: Calculated High-Resolution Mass Spectrometry Data

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₅H₁₉N₂O₂⁺ | 259.1441 |

| [M+Na]⁺ | C₁₅H₁₈N₂NaO₂⁺ | 281.1260 |

Note: These values are calculated based on the elemental composition. Experimental HRMS results should match these values to within a few parts per million (ppm) to confirm the molecular formula.

Chromatographic Methods for Purity Assessment in Research Samples (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of research samples. For a compound like this compound, a reverse-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase.

The method would separate the target compound from any starting materials, byproducts, or degradation products. Purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, often detected using a UV detector set to a wavelength where the aromatic rings absorb strongly (e.g., 254 nm).

Interactive Data Table: Typical HPLC Parameters for Purity Assessment

| Parameter | Typical Condition |

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B52724) (B), often with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or 25 °C |

Method Development for Quantification in Preclinical Biological Matrices (e.g., LC-MS/MS in animal plasma)

For preclinical research, particularly in pharmacokinetic studies, it is essential to have a robust and sensitive method to quantify the compound in biological matrices like animal plasma. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity.

The development of such a method involves several key steps:

Sample Preparation: The first step is to isolate the analyte from the complex plasma matrix. This is commonly achieved through protein precipitation with an organic solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatography: An optimized HPLC or UPLC (Ultra-Performance Liquid Chromatography) method is used to separate the analyte from endogenous plasma components to minimize matrix effects. A rapid gradient elution on a C18 column is typical.

Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (e.g., the [M+H]⁺ ion at m/z 259.1) is selected and fragmented, and a specific product ion is monitored. This precursor -> product ion transition is highly specific to the analyte, providing excellent selectivity. An isotopically labeled internal standard is often used to ensure high accuracy and precision.

Validation: The method must be validated according to regulatory guidelines to ensure its reliability. Validation includes assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability under various storage and handling conditions.

Interactive Data Table: Illustrative LC-MS/MS Method Parameters for Quantification in Plasma

| Parameter | Typical Condition |

| Sample Preparation | Protein precipitation with acetonitrile (1:3 plasma:solvent ratio) |

| LC Column | UPLC C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Precursor Ion (Q1): 259.1 -> Product Ion (Q3): [Specific fragment] |

| Internal Standard | Stable Isotope Labeled this compound |

Structure Activity Relationship Sar and Computational Studies

Systematic SAR Exploration

There is no publicly available scientific literature detailing the design and synthesis of analogues of N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylacetamide with targeted structural modifications.

No studies have been found that correlate the structural features of this compound or its analogues with preclinical biological potency and selectivity.

Computational Chemistry and Molecular Modeling

There are no published molecular docking or ligand-protein interaction analyses for this compound.

No molecular dynamics simulations investigating the conformational stability or binding dynamics of this compound have been reported in the scientific literature.

No Quantitative Structure-Activity Relationship (QSAR) models have been developed for this compound due to the lack of a series of analogues with corresponding biological activity data.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations serve as a powerful computational lens to probe the electronic architecture of molecules, offering profound insights into their intrinsic properties and reactivity. These theoretical investigations are particularly pivotal in the field of medicinal chemistry for elucidating the electronic characteristics that underpin the structure-activity relationships (SAR) of bioactive compounds. While specific quantum chemical data for this compound is not detailed in the available literature, the established principles of these analyses, as applied to analogous N-phenylacetamide and isoxazole-containing structures, provide a robust framework for understanding its potential electronic profile.

At the heart of these computational explorations is Density Functional Theory (DFT), a widely employed method that balances accuracy with computational efficiency, making it a cornerstone for predicting molecular properties. xisdxjxsu.asiadergipark.org.tr DFT calculations are instrumental in determining a molecule's optimized geometry, the distribution of electron density, and the energies of its frontier molecular orbitals. researchgate.netnih.gov For instance, theoretical studies on various N-phenylacetamide derivatives have successfully utilized DFT methods, such as B3LYP with the 6-311G(d,p) basis set, to compute these fundamental electronic parameters.

A critical aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are paramount in governing a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net The HOMO, being the outermost orbital containing electrons, signifies the molecule's ability to donate electrons, while the LUMO, as the lowest energy empty orbital, represents its capacity to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, termed the HOMO-LUMO energy gap (ΔE), is a key descriptor of a molecule's stability and reactivity. nih.govresearchgate.net A larger energy gap corresponds to higher molecular stability and lower chemical reactivity, as more energy is needed to promote an electron from the HOMO to the LUMO. nih.gov Conversely, a smaller gap is indicative of a more reactive species. researchgate.net To illustrate, in a computational study of related oxazole-isoxazole derivatives, the compound exhibiting the largest band gap energy of 4.448 eV was characterized as the most stable and least reactive within the series. researchgate.net

From the energies of the HOMO and LUMO, a suite of global reactivity descriptors can be calculated, which quantify various aspects of a molecule's electronic nature and reactivity. These descriptors are invaluable for comparing the chemical behavior of different compounds.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released upon the addition of an electron to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to a change in its electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of chemical hardness, reflecting the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | A measure of the molecule's electrophilic character. |

This table provides a conceptual outline of global reactivity descriptors derived from HOMO and LUMO energies. The specific values for this compound would require a dedicated computational study.

Furthermore, Mulliken atomic charge calculations offer a means to map the distribution of electron density across the atoms within a molecule. researchgate.net This analysis is crucial for identifying potential electrophilic (electron-deficient) and nucleophilic (electron-rich) centers. researchgate.net For example, in studies of similar heterocyclic compounds, specific carbon atoms with a significant positive charge were identified as electrophilic sites, while heteroatoms like oxygen with a high negative charge were pinpointed as nucleophilic centers. researchgate.net Such information is vital for understanding and predicting the non-covalent interactions, like hydrogen bonding and electrostatic interactions, that are often critical for a molecule's biological function.

Potential Research Applications and Future Directions

Development as Chemical Probes for Biological Research

Chemical probes are essential tools for dissecting complex biological processes. The development of radiolabeled derivatives of acetamide (B32628) compounds highlights their potential as molecular probes. For instance, a series of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been designed and synthesized as potential molecular probes for the excitatory amino acid transporter 2 (EAAT2), a target implicated in neurodegenerative diseases. nih.gov Following this precedent, N-(5-(tert-butyl)isoxazol-3-yl)-2-phenylacetamide could be modified to incorporate radioactive isotopes (e.g., ¹⁸F, ¹¹C) or fluorescent tags. Such labeled probes could be invaluable for in vitro and in vivo studies, including positron emission tomography (PET) imaging, to investigate the distribution, density, and function of their biological targets. nih.gov The specificity of these probes would be crucial, and their development would involve extensive structure-affinity relationship studies to identify candidates with high binding affinity and selectivity. nih.gov

Exploration of Novel Therapeutic Research Avenues (without clinical context)

The isoxazole (B147169) moiety is a well-established pharmacophore present in numerous biologically active compounds. nih.gov Notably, close analogs of the target compound, specifically N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives, have been extensively investigated as potent inhibitors of FMS-like tyrosine kinase-3 (FLT3). acs.orgnih.govnih.gov FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells, and its mutation is a key driver in acute myeloid leukemia (AML). acs.orgnih.gov

Research has led to the discovery of compounds like N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea, which has demonstrated high potency against FLT3-ITD (internal tandem duplication) mutations and has shown significant antitumor activity in preclinical models. nih.gov Another prominent example is Quizartinib (AC220), a potent and selective FLT3 inhibitor with the N-(5-tert-butyl-isoxazol-3-yl) moiety, which has undergone extensive investigation. acs.orgnih.gov

Given the structural similarities, this compound could be explored as a scaffold for developing inhibitors of various kinases or other enzymes. The phenylacetamide portion offers a versatile point for chemical modification to optimize binding affinity and selectivity for different biological targets. The exploration of this compound and its derivatives could open up new avenues for therapeutic research in oncology and other disease areas where isoxazole-containing compounds have shown promise, such as inflammatory diseases and infectious agents. nih.gov

Advanced Materials Science Applications

Isoxazole and isoxazoline (B3343090) amides have been investigated for their potential applications in materials science, particularly in the field of liquid crystals. beilstein-journals.orgnih.govresearchgate.net A study on novel thiourea (B124793) and amide liquid crystals incorporating these five-membered rings revealed that the isoxazole derivatives could induce a nematic mesophase, a key property for liquid crystal displays and other optical applications. beilstein-journals.orgnih.govresearchgate.net The thermal stability and mesophase range of these materials were found to be dependent on the nature of the heterocyclic ring. beilstein-journals.orgnih.govresearchgate.net

Based on these findings, this compound and its derivatives could be synthesized and evaluated for their liquid-crystalline properties. The rigid isoxazole ring and the phenyl group, combined with the flexible acetamide linker, provide a molecular architecture conducive to forming ordered liquid-crystalline phases. By systematically modifying the substituents on the phenyl ring, it may be possible to tune the transition temperatures and optical properties of these materials, potentially leading to the development of new components for advanced display technologies or other smart materials.

Integration with High-Throughput Screening and Combinatorial Chemistry in Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid evaluation of large numbers of compounds. stanford.eduthermofisher.com The synthesis of combinatorial libraries of isoxazole-based compounds has been successfully employed to identify novel therapeutic agents. nih.govnih.gov For instance, the generation of highly functionalized isoxazole-based libraries on a solid phase has led to the discovery of antithrombotic agents. nih.govnih.gov

The structure of this compound is well-suited for combinatorial synthesis. The phenylacetamide moiety, in particular, allows for the introduction of a wide range of substituents on the phenyl ring. mdpi.com By varying the building blocks used in the synthesis, large and diverse libraries of analogous compounds can be generated. These libraries can then be subjected to HTS assays to identify "hit" compounds with desired biological activities or material properties. stanford.eduthermofisher.com This approach significantly accelerates the discovery process and allows for the exploration of a vast chemical space around the core this compound scaffold.

Emerging Methodologies in Chemical Synthesis and Characterization

The efficient synthesis of isoxazole derivatives is a continuing area of research. One emerging methodology is the use of one-pot multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, for the rapid synthesis of diverse N-(tert-butyl)-2-(isoxazol-3-ylamino)-2-(aryl)acetamide derivatives. research-nexus.net This approach offers advantages in terms of efficiency and atom economy, allowing for the construction of complex molecules from simple starting materials in a single step. research-nexus.net Other modern synthetic techniques for isoxazole ring formation include 1,3-dipolar cycloaddition reactions and metal-free synthesis conditions, which are considered more environmentally friendly. ijpca.orgrsc.org

Q & A

Q. What are the common synthetic pathways for preparing N-(5-(tert-Butyl)isoxazol-3-yl)-2-phenylacetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole core via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. Subsequent functionalization includes coupling with phenylacetamide derivatives. For example, chloroacetyl chloride is often used to acylate intermediates under reflux conditions with triethylamine as a base, followed by purification via recrystallization or column chromatography . Key steps include monitoring reaction progress using TLC (hexane:ethyl acetate solvent systems) and optimizing yields by adjusting reflux duration or solvent ratios .

Q. How is the purity and structural identity of this compound verified?

Characterization relies on spectroscopic methods:

- 1H/13C NMR : Peaks corresponding to the tert-butyl group (δ ~1.3 ppm for protons, δ ~31–35 ppm for carbons) and aromatic protons (δ ~7.3–7.9 ppm) confirm the structure .

- HRMS : Validates molecular weight (e.g., [M+H]+ ion for C17H21N2O2 at 285.1604) .

- TLC : Hexane:ethyl acetate (9:1) is a common solvent system for monitoring reactions .

Q. What solvents and reaction conditions are optimal for synthesizing this compound?

Polar aprotic solvents (e.g., toluene:water mixtures) under reflux (4–7 hours) are frequently used. Catalytic bases like triethylamine or sodium azide enhance reaction efficiency. Post-reaction workup often involves extraction with ethyl acetate and drying over Na2SO4 .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

Contradictions may arise from tautomerism or impurities. Strategies include:

- Variable Temperature NMR : To detect dynamic processes (e.g., keto-enol tautomerism).

- 2D NMR (COSY, HSQC) : Assigns overlapping signals by correlating proton and carbon shifts .

- Recrystallization : Reduces impurities; ethanol is a common solvent for this step .

Q. What methodologies improve the yield of this compound in large-scale synthesis?

Q. How does the tert-butyl group influence the compound’s bioactivity and stability?

The tert-butyl moiety enhances metabolic stability by sterically shielding the isoxazole ring from enzymatic degradation. Computational studies (e.g., molecular docking) suggest it increases hydrophobic interactions with target proteins, improving binding affinity . Stability under acidic/basic conditions can be tested via accelerated degradation studies (pH 1–14, 37°C) .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

- Analog synthesis : Replace tert-butyl with smaller alkyl groups (e.g., methyl) or electron-withdrawing substituents to assess steric/electronic effects .

- Biological assays : Compare IC50 values against targets (e.g., NF-κB inhibition) to correlate structural modifications with activity .

Q. How can computational modeling guide the design of this compound derivatives?

- Molecular Dynamics (MD) Simulations : Predict conformational stability in biological environments.

- Density Functional Theory (DFT) : Optimize geometries and calculate frontier molecular orbitals to assess reactivity .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.